molecular formula C14H13NO3S B1612197 9-ethyl-9H-carbazole-3-sulfonic acid CAS No. 802034-95-3

9-ethyl-9H-carbazole-3-sulfonic acid

Cat. No. B1612197
M. Wt: 275.32 g/mol
InChI Key: IRPOVYWUAZBTFQ-UHFFFAOYSA-N
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Description

“9-ethyl-9H-carbazole-3-sulfonic acid” is a chemical compound with the molecular formula C14H13NO3S . It is a derivative of carbazole, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, has been a topic of interest in scientific research . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular structure of “9-ethyl-9H-carbazole-3-sulfonic acid” consists of a carbazole core with an ethyl group at the 9-position and a sulfonic acid group at the 3-position . The molecular weight of this compound is 275.32 .


Chemical Reactions Analysis

Carbazole-based compounds, including “9-ethyl-9H-carbazole-3-sulfonic acid”, are known for their electropolymerization processes . These compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Scientific Research Applications

Synthesis and Material Science Applications

Catalytic Synthesis : The synthesis of complex organic compounds often relies on efficient catalytic systems. In this context, sulfonic acid derivatives, including 9-ethyl-9H-carbazole-3-sulfonic acid, are explored for their catalytic roles in facilitating reactions. For instance, sulfonic acid-functionalized imidazolium salts have demonstrated efficiency in catalyzing the synthesis of benzimidazoles at room temperature, showcasing the potential of carbazole derivatives in catalytic systems (Khazaei et al., 2011).

Photoactive Materials : The photophysical properties of carbazole derivatives make them attractive for the development of photoactive materials. The study of photo-Fries rearrangement of carbazol-2-yl sulfonates, for example, highlights the use of these compounds in introducing sulfonyl groups into polycyclic aromatic compounds, indicating their potential in material science and optoelectronics (Crevatín et al., 2006).

Biological Activity

Antiproliferative Agents : Carbazole sulfonamides, closely related to 9-ethyl-9H-carbazole-3-sulfonic acid, have been synthesized and evaluated for their antiproliferative activity against solid tumors. These compounds have shown significant activity in human tumor cell lines, suggesting their potential as novel antimitotic agents (Hu et al., 2006).

Antimicrobial Activities : Derivatives of 9H-carbazole have been synthesized and tested for their antimicrobial properties. These studies contribute to the understanding of carbazole scaffolds' potential in developing new antimicrobial agents, emphasizing the broad spectrum of biological activities associated with carbazole derivatives (Salih et al., 2016).

Future Directions

Carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, continue to attract interest due to their suitability in a broad range of applications . Future research may focus on further functionalization of these compounds to enhance their properties and expand their application potential .

properties

IUPAC Name

9-ethylcarbazole-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPOVYWUAZBTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602302
Record name 9-Ethyl-9H-carbazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-9H-carbazole-3-sulfonic acid

CAS RN

802034-95-3
Record name 9-Ethyl-9H-carbazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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